6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable precursor, such as a fluoren-9-ylmethanol derivative, and then introduce the necessary functional groups through a series of reactions, including esterification and fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. This might include the use of catalysts to improve yield and selectivity, as well as purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified or used in subsequent reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Applications in material science and the development of new chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
This compound is unique in its structure and potential applications. Similar compounds might include other spirocyclic molecules or derivatives of fluoren-9-ylmethanol. the presence of the fluorine atom and the specific arrangement of functional groups set it apart.
List of Similar Compounds
6-azaspiro[3.4]octane derivatives
Fluoren-9-ylmethanol derivatives
Other fluorinated spirocyclic compounds
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5/c23-22(19(25)26)11-24(10-21(22)12-28-13-21)20(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGQMGYYHMPJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC2)C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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